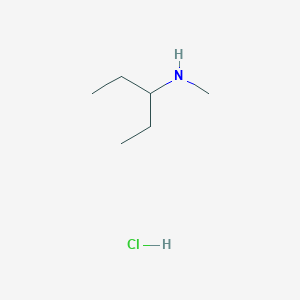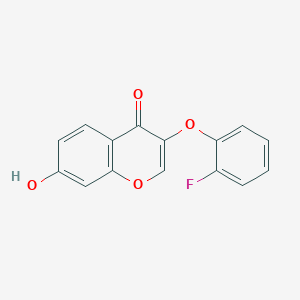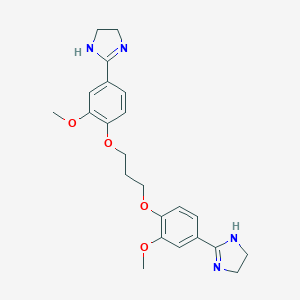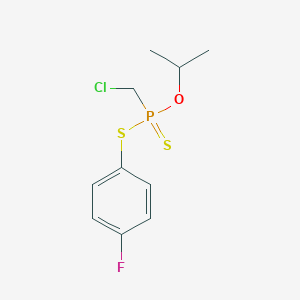
Phosphonodithioic acid, chloromethyl-, S-(p-fluorophenyl) O-isopropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonodithioic acid, chloromethyl-, S-(p-fluorophenyl) O-isopropyl ester, commonly known as CM-PFIB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of CM-PFIB is not fully understood. However, it is believed that CM-PFIB exerts its effects by inhibiting the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. This inhibition leads to an accumulation of acetylcholine, a neurotransmitter that regulates various physiological processes, including muscle contraction, heart rate, and cognitive function. The accumulation of acetylcholine can cause overstimulation of the nervous system, leading to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
CM-PFIB can cause various biochemical and physiological effects, depending on the dose and exposure duration. These effects include skin and eye damage, respiratory distress, gastrointestinal symptoms, neurological symptoms, and systemic toxicity. CM-PFIB can also cause DNA damage and oxidative stress, leading to various diseases such as cancer.
Vorteile Und Einschränkungen Für Laborexperimente
CM-PFIB is a potent and versatile chemical compound that can be used in various lab experiments. Its advantages include its ability to inhibit acetylcholinesterase activity, its potential applications in chemical warfare agents, pesticides, and pharmaceuticals, and its ability to induce DNA damage and oxidative stress. However, its limitations include its toxicity and potential harm to human health and the environment.
Zukünftige Richtungen
There are several future directions for CM-PFIB research, including the development of new and more efficient synthesis methods, the exploration of its potential applications in various fields, the identification of its mechanism of action, and the investigation of its biochemical and physiological effects. Other future directions include the development of antidotes and protective measures against CM-PFIB exposure and the assessment of its long-term effects on human health and the environment.
Conclusion:
In conclusion, CM-PFIB is a potent and versatile chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of CM-PFIB and its impact on human health and the environment.
Synthesemethoden
CM-PFIB can be synthesized by reacting chloromethyl methyl ether with phosphorus pentasulfide, followed by the reaction of the resulting chloromethylthio methyl ether with p-fluorophenol and isopropyl alcohol. The final product is obtained through purification and isolation processes.
Wissenschaftliche Forschungsanwendungen
CM-PFIB has been extensively studied for its potential applications in various fields, including chemical warfare agents, pesticides, and pharmaceuticals. In chemical warfare agents, CM-PFIB is considered a potent vesicant that can cause severe skin and eye damage. In pesticides, CM-PFIB is used as a fumigant to control insect pests. In pharmaceuticals, CM-PFIB has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
1714-03-0 |
|---|---|
Produktname |
Phosphonodithioic acid, chloromethyl-, S-(p-fluorophenyl) O-isopropyl ester |
Molekularformel |
C10H13ClFOPS2 |
Molekulargewicht |
298.8 g/mol |
IUPAC-Name |
chloromethyl-(4-fluorophenyl)sulfanyl-propan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H13ClFOPS2/c1-8(2)13-14(15,7-11)16-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3 |
InChI-Schlüssel |
ASQKPFCEZLKDDQ-UHFFFAOYSA-N |
SMILES |
CC(C)OP(=S)(CCl)SC1=CC=C(C=C1)F |
Kanonische SMILES |
CC(C)OP(=S)(CCl)SC1=CC=C(C=C1)F |
Synonyme |
(Chloromethyl)phosphonodithioic acid S-(p-fluorophenyl)O-isopropyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




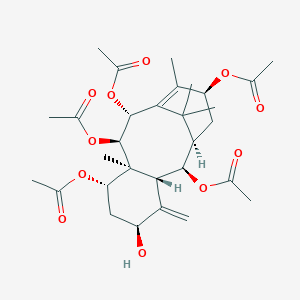
![(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide](/img/structure/B158493.png)
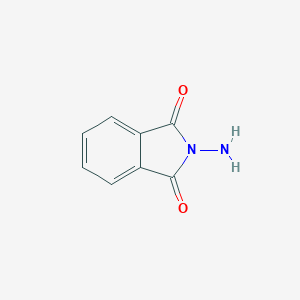

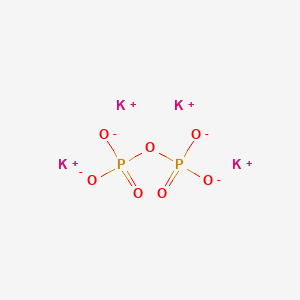
![5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole](/img/structure/B158507.png)
![6-Chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B158509.png)
